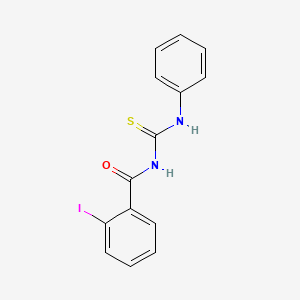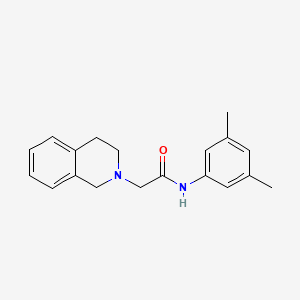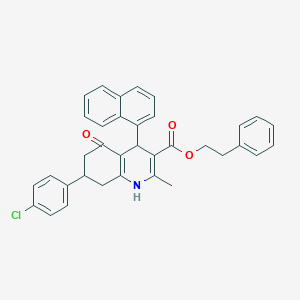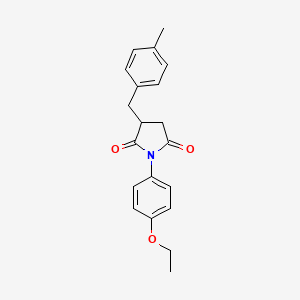
3-methyl-1,5-dioxacyclopentadecane-6,15-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1,5-dioxacyclopentadecane-6,15-dione, also known as Meldrum's acid, is a versatile organic compound with a cyclic structure. It was first synthesized by the American chemist, Mark Meldrum, in 1908. Since then, it has been widely used in various fields of research, including organic chemistry, medicinal chemistry, and material science.
作用機序
The mechanism of action of 3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid is not fully understood. However, it is known to undergo various chemical reactions, such as nucleophilic addition, condensation, and cyclization. These reactions are mainly attributed to the presence of the cyclic structure and the two carbonyl groups in this compound's acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound's acid are not well documented. However, it has been reported to exhibit low toxicity and low mutagenicity in various in vitro and in vivo studies. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It also has a high melting point and is stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water and its sensitivity to air and moisture. It also requires careful handling due to its acidic nature.
将来の方向性
There are several future directions for the research on 3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid. One direction is to explore its potential as a catalyst for various organic reactions. Another direction is to investigate its use as a precursor for the synthesis of new drugs with improved pharmacological properties. Additionally, its potential application in material science, such as the synthesis of new polymers and nanoparticles, can also be explored. Finally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
This compound's acid is a versatile organic compound with a cyclic structure. It has been widely used in various fields of research, including organic chemistry, medicinal chemistry, and material science. Its synthesis method is relatively simple, and it has several advantages for lab experiments. Although its mechanism of action and biochemical and physiological effects are not fully understood, it has shown promise in various in vitro and in vivo studies. There are several future directions for the research on this compound's acid, which may lead to the development of new drugs and materials with improved properties.
合成法
3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid can be synthesized by the reaction of malonic acid with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents. The purity of this compound's acid can be improved by recrystallization from a suitable solvent, such as ethanol.
科学的研究の応用
3-methyl-1,5-dioxacyclopentadecane-6,15-dione's acid has been used in a wide range of scientific research applications. In organic chemistry, it is commonly used as a building block for the synthesis of various organic compounds, such as β-keto esters, β-lactams, and cyclic ketones. In medicinal chemistry, it has been used as a precursor for the synthesis of drugs with anti-inflammatory, antiviral, and anticancer activities. In material science, it has been used as a starting material for the synthesis of polymers, dendrimers, and nanoparticles.
特性
IUPAC Name |
3-methyl-1,5-dioxacyclopentadecane-6,15-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-12-10-17-13(15)8-6-4-2-3-5-7-9-14(16)18-11-12/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGYIFXLVIGMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)CCCCCCCCC(=O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386332 |
Source


|
| Record name | 1,5-Dioxacyclopentadecane-6,15-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91045-21-5 |
Source


|
| Record name | 1,5-Dioxacyclopentadecane-6,15-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)

![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)
![3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4932630.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-pyrimidinamine](/img/structure/B4932650.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)

![3'-(2-methoxyethyl) 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4932664.png)


![3-(2-methoxyphenyl)-5-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4932691.png)
![1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
